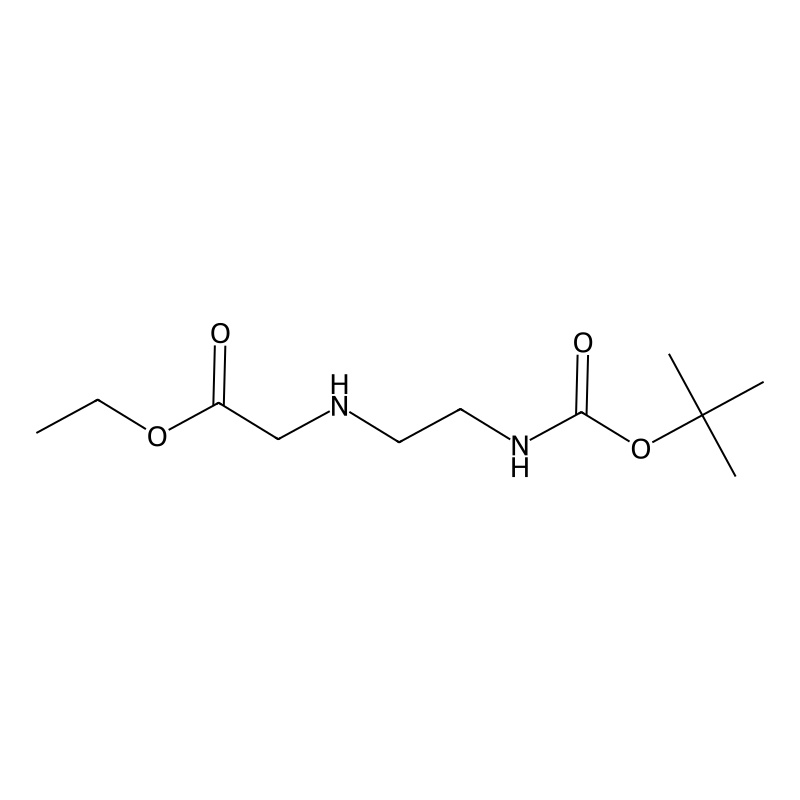Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Chemical Properties:
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate, also known as Boc-Gly-Gly-OEt or Ethyl 2,2'-bis(aminoethyl)glycinate, is a synthetic molecule derived from the amino acid glycine. It is a white crystalline solid soluble in water and various organic solvents. The molecule contains several functional groups commonly used in organic chemistry:
- Ester group (EtOOC-): This group reacts readily with nucleophiles, making it useful for introducing various functionalities at the C-terminus of the molecule [].
- Carboxylic acid group (COOH): This group can be deprotected under acidic conditions to yield the free carboxylic acid, allowing for further conjugation or peptide bond formation.
- Two amine groups (NH2): These groups can be modified or protected using various chemistries, enabling the controlled introduction of different functionalities and tailoring the molecule's properties for specific applications.
- tert-Butoxycarbonyl (Boc) protecting group: This group protects one of the amine functionalities, allowing selective modification of the other amine group while maintaining the overall structure of the molecule. The Boc group can be easily removed under mild acidic conditions.
Potential Applications:
While the specific research applications of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate are not extensively documented, its chemical properties suggest potential applications in several areas:
- Peptide synthesis: The molecule can serve as a building block for the synthesis of peptides due to the presence of both an amino and a carboxylic acid group. The Boc protecting group allows for selective modification and chain elongation during peptide assembly [].
- Drug discovery and development: The molecule's functional groups might be useful for exploring new drug candidates, particularly in areas like peptidomimetics, where synthetic molecules mimic the structure and function of natural peptides [].
- Chemical modifications and conjugations: The various functional groups in the molecule offer possibilities for attaching different moieties, such as fluorescent tags or targeting groups, facilitating its use in bioconjugation reactions and various bioanalytical applications [].
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is a complex organic compound with the molecular formula C₁₃H₃₁N₃O₄. This compound features a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amine functionalities. The presence of both ethyl and amino groups makes it a versatile building block in medicinal chemistry, particularly in the synthesis of peptides and other biologically active molecules.
The mechanism of action of Et-Boc-EDTA depends on the intended application. Here are two potential scenarios:
- Peptide synthesis: During peptide synthesis, the deprotected amine group can act as a nucleophile, attacking the carbonyl carbon of an activated carboxylic acid or derivative. This leads to the formation of an amide bond and the incorporation of Et-Boc-EDTA into the peptide chain [].
- Metal chelation: The amine and acetate groups can potentially coordinate with metal ions, forming a complex. The specific interactions and their effects depend on the metal and the surrounding environment [].
- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
- Work in a well-ventilated fume hood.
- Avoid contact with skin and eyes.
- Store the compound in a cool, dry place away from incompatible chemicals.
- Hydrolysis: In aqueous conditions, ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate can be hydrolyzed to yield the corresponding acid and alcohol.
- Deprotection: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, exposing the amine for further reactions.
- Coupling Reactions: It can participate in peptide bond formation with other amino acids or derivatives, making it useful in peptide synthesis.
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate has been studied for its potential biological activities, particularly as a glycine derivative. Glycine and its derivatives are known to play significant roles in neurotransmission and metabolic processes. Research indicates that compounds with similar structures may exhibit neuroprotective effects and could be explored for therapeutic applications in neurological disorders .
The synthesis of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate typically involves the following steps:
- Formation of the Tert-Butoxycarbonyl Protected Amine: A primary amine is reacted with tert-butoxycarbonyl anhydride to form the protected amine.
- Alkylation: The protected amine is then alkylated with ethyl chloroacetate or a similar reagent to introduce the ethyl group.
- Purification: The crude product is purified using techniques such as column chromatography.
Several methods have been documented, including variations that utilize different solvents or reagents to optimize yield and purity .
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate finds applications in:
- Medicinal Chemistry: As a precursor for the synthesis of peptide-based drugs.
- Research: Used in studies related to neurotransmitter functions due to its structural similarity to glycine.
- Biotechnology: Potential applications in developing biomaterials and drug delivery systems.
Interaction studies involving ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate focus on its binding affinity with various receptors and enzymes. Preliminary studies suggest that derivatives of this compound may interact with glycine receptors, influencing neurotransmission pathways. Further research is needed to elucidate its full pharmacological profile and potential side effects .
Several compounds share structural similarities with ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl Glycinate | C₆H₁₃NO₂ | Simple glycine ester, used in peptide synthesis. |
| N-Boc-Glycine | C₇H₁₃NO₄ | Tert-butoxycarbonyl protected glycine, common in peptide synthesis. |
| Ethyl 2-Aminoacetate | C₄H₉NO₂ | Basic amino acid derivative, used in various organic syntheses. |
Uniqueness
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate stands out due to its dual amino functionality combined with an ester group, which allows for diverse reactivity patterns not present in simpler derivatives. This complexity enables its use in more sophisticated synthetic pathways and potential therapeutic applications compared to its simpler counterparts .
Molecular and Structural Characteristics
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate (CAS: 72648-80-7) is a Boc-protected diaminoethyl glycine ethyl ester. Its molecular formula is C₁₁H₂₂N₂O₄, with a molecular weight of 246.30 g/mol. The compound features:
- A tert-butoxycarbonyl (Boc) group protecting the primary amine.
- An ethyl ester moiety at the carboxyl terminus.
- An ethylenediamine backbone linking the Boc-protected amine and glycine residues.








